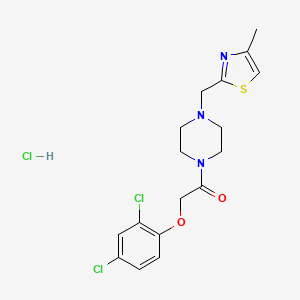
2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H20Cl3N3O2S and its molecular weight is 436.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,4-Dichlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that integrates elements from both thiazole and piperazine moieties. This compound is of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components:
- 2,4-Dichlorophenoxy group : Known for its herbicidal properties, this group has been associated with selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2.
- Thiazole and piperazine moieties : These structures are often linked to various biological activities, including antimicrobial and anticancer effects.
Anti-inflammatory Activity
Research indicates that derivatives of 2,4-Dichlorophenoxyacetic acid (a related compound) exhibit significant anti-inflammatory properties by selectively inhibiting COX-2 enzymes. The incorporation of thiazole and piperazine may enhance these effects. For instance, compounds with similar structures have shown improved binding affinities to COX-2 compared to standard anti-inflammatory agents .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole-containing compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the induction of apoptosis through interactions with Bcl-2 proteins .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Jurkat | <10 | Bcl-2 inhibition |
| Compound 2 | A-431 | <15 | Apoptosis induction |
| Compound 3 | HT29 | <20 | Cell cycle arrest |
Antimicrobial Activity
The thiazole moiety is also recognized for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds derived from thiazole have been tested against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics .
Case Studies
-
Case Study on Anti-inflammatory Effects :
In a study evaluating the anti-inflammatory properties of related compounds, it was found that the introduction of a thiazole ring significantly enhanced the inhibition of COX-2 activity in vitro. The study concluded that modifications to the piperazine structure also played a crucial role in increasing anti-inflammatory potency. -
Case Study on Anticancer Properties :
A series of thiazole-piperazine derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain substitutions on the thiazole ring led to increased cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S.ClH/c1-12-11-25-16(20-12)9-21-4-6-22(7-5-21)17(23)10-24-15-3-2-13(18)8-14(15)19;/h2-3,8,11H,4-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGFPDHJWTVBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














